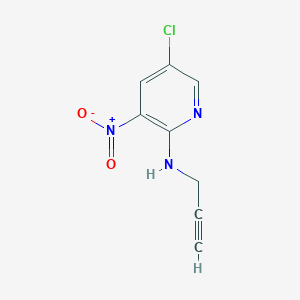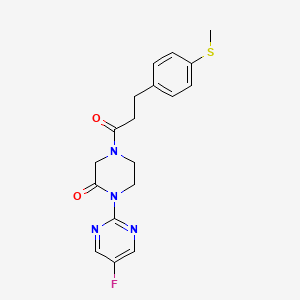
1-(5-Fluoropyrimidin-2-yl)-4-(3-(4-(methylthio)phenyl)propanoyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoropyrimidin-2-yl)-4-(3-(4-(methylthio)phenyl)propanoyl)piperazin-2-one, also known as FPPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Applications De Recherche Scientifique
Antitumor Activity
Compounds structurally related to the specified chemical have shown significant promise in antitumor applications. Notably, the synthesis of novel 3-phenylpiperazinyl-1-trans-propenes demonstrated potent cytotoxicity against several tumor cell lines, indicating potential use in cancer therapy (Naito et al., 2005). Additionally, pyrimidine-piperazine-chromene and -quinoline conjugates exhibited anti-proliferative activities against human breast cancer cell lines, suggesting their utility in developing anticancer drugs (Parveen et al., 2017).
Antimicrobial and Antiviral Activities
Research into urea and thiourea derivatives of piperazine doped with febuxostat revealed promising antiviral and antimicrobial activities, particularly against Tobacco mosaic virus (TMV) and various microbial strains, highlighting the potential for developing new antimicrobial agents (Reddy et al., 2013).
Antiemetic Properties
A study on the synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines identified new compounds with powerful antiemetic activity, further underscoring the therapeutic potential of similar compounds in treating nausea and vomiting (Mattioda et al., 1975).
Neuroinflammation Imaging
In the context of neurodegenerative diseases, a study developed a ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging, indicating applications in diagnosing and monitoring neurodegenerative conditions (Lee et al., 2022).
Corrosion Inhibition
Quantum chemical calculations and molecular dynamics simulations have been applied to piperidine derivatives to predict their efficacy as corrosion inhibitors on iron surfaces, demonstrating the versatility of these compounds beyond biological applications (Kaya et al., 2016).
Propriétés
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-[3-(4-methylsulfanylphenyl)propanoyl]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2S/c1-26-15-5-2-13(3-6-15)4-7-16(24)22-8-9-23(17(25)12-22)18-20-10-14(19)11-21-18/h2-3,5-6,10-11H,4,7-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCYHYMOHULHND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyrimidin-2-yl)-4-(3-(4-(methylthio)phenyl)propanoyl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2400331.png)
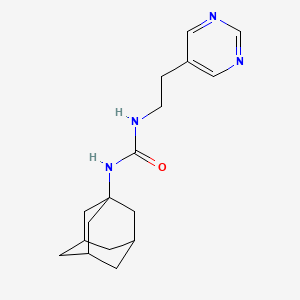
![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2400337.png)
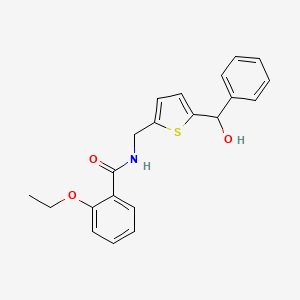
![(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B2400339.png)
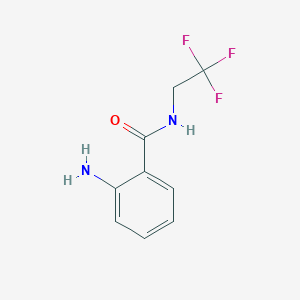
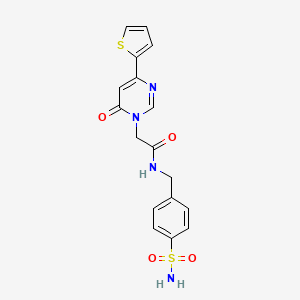
![1-(piperidin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2400345.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2400349.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2400350.png)
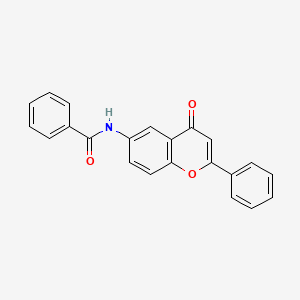
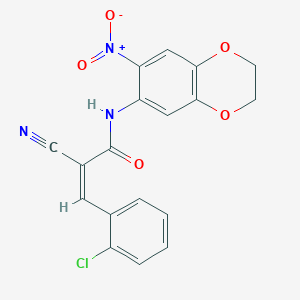
![1-[3-(Difluoromethoxy)-4-nitrophenyl]-4-prop-2-ynyl-1,4-diazepane](/img/structure/B2400353.png)
